molecular formula C16H15N7 B12470154 N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12470154
M. Wt: 305.34 g/mol
InChI Key: IPSJUVKYNMTLQS-UHFFFAOYSA-N
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Description

N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is often catalyzed by trifluoroacetic acid, leading to the formation of the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps, such as reductive desulfurization and Suzuki coupling, are employed to introduce various substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities. .

Mechanism of Action

The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H15N7

Molecular Weight

305.34 g/mol

IUPAC Name

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H15N7/c1-2-4-13(5-3-1)23-10-12(8-21-23)6-7-17-15-14-9-20-22-16(14)19-11-18-15/h1-5,8-11H,6-7H2,(H2,17,18,19,20,22)

InChI Key

IPSJUVKYNMTLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCNC3=NC=NC4=C3C=NN4

Origin of Product

United States

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